

Endovion: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Endovion (also known as SCO-101 or NS 3728) is a potent and orally active inhibitor of the Volume Regulated Anion Channel (VRAC), a critical component in cellular volume regulation, proliferation, and migration.[1] Its unique chemical structure, featuring a bis(trifluoromethyl)phenyl moiety, contributes to its inhibitory activity. This document provides an in-depth overview of the chemical properties, a proposed synthetic route, and the mechanism of action of **Endovion**, including its interaction with the VRAC signaling pathway.

Chemical Structure and Properties

Endovion is chemically identified as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea.[2] The presence of the trifluoromethyl groups and the bromine atom are key features that influence its physicochemical and biological properties.

Table 1: Chemical Identifiers of Endovion



Identifier	Value
IUPAC Name	1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2- (2H-tetrazol-5-yl)phenyl]urea[2]
Synonyms	SCO-101, NS 3728, Emidurdar[1][2]
CAS Number	265646-85-3[2]
Molecular Formula	C16H9BrF6N6O[2]
SMILES	C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3[3]

Table 2: Physicochemical Properties of **Endovion**

Property	Value
Molecular Weight	495.18 g/mol [2]
XLogP3-AA	5.3
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	3
Exact Mass	493.99252 g/mol
Monoisotopic Mass	493.99252 g/mol
Topological Polar Surface Area	119 Ų
Heavy Atom Count	30
Formal Charge	0
Complexity	661

Proposed Synthesis of Endovion



While a specific, detailed experimental protocol for the synthesis of **Endovion** is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The proposed synthesis involves the preparation of two key intermediates followed by their coupling to form the final product.

Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-bromo-2-(2H-tetrazol-5-yl)aniline

- Nitration of 4-bromo-2-cyanoaniline: To a solution of 4-bromo-2-cyanoaniline in concentrated sulfuric acid, slowly add furning nitric acid at 0°C. Stir the reaction mixture for 2 hours, then pour it onto ice. Filter the resulting precipitate and wash with cold water to obtain 4-bromo-2-cyano-6-nitroaniline.
- Reduction of the nitro group: Dissolve 4-bromo-2-cyano-6-nitroaniline in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to yield 4-bromo-2-cyano-6-aminoaniline.
- Tetrazole formation: To a solution of 4-bromo-2-cyano-6-aminoaniline in dimethylformamide (DMF), add sodium azide and ammonium chloride. Heat the mixture at 120°C for 24 hours.
 After cooling, add water and acidify with hydrochloric acid to precipitate the product. Filter and dry the solid to obtain 4-bromo-2-(2H-tetrazol-5-yl)aniline.

Part 2: Synthesis of 3,5-bis(trifluoromethyl)phenyl isocyanate

- Synthesis of 3,5-bis(trifluoromethyl)aniline: This starting material is commercially available or can be synthesized from 1,3-bis(trifluoromethyl)benzene by nitration followed by reduction.
- Phosgenation: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable inert solvent such as toluene. Add triphosgene portion-wise at room temperature.
 Heat the reaction mixture to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak).
 Distill the solvent to obtain crude 3,5-bis(trifluoromethyl)phenyl isocyanate, which can be purified by vacuum distillation.



Part 3: Coupling and Formation of Endovion

- To a solution of 4-bromo-2-(2H-tetrazol-5-yl)aniline in anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isocyanate in THF at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by TLC until the starting materials are consumed.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **Endovion**.

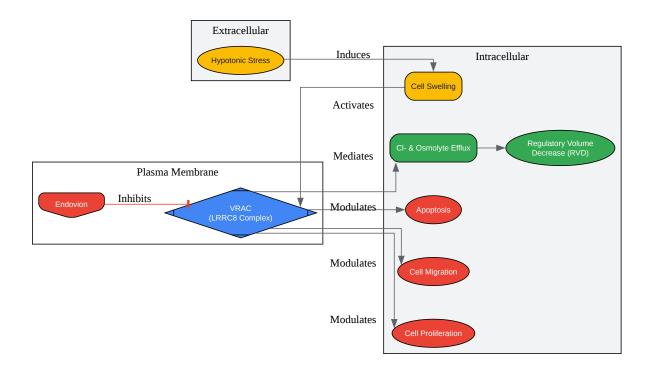
Mechanism of Action: Inhibition of VRAC

Endovion exerts its biological effects by potently inhibiting the Volume Regulated Anion Channel (VRAC).[1] VRACs are ubiquitously expressed in vertebrate cells and play a crucial role in regulating cell volume by mediating the efflux of chloride ions and small organic osmolytes.[4] These channels are heteromeric complexes formed by proteins of the Leucine-Rich Repeat-Containing 8 (LRRC8) family, with LRRC8A being an essential subunit.[2]

VRAC Signaling Pathway

The activation of VRAC is triggered by cell swelling, which can be induced by hypotonic conditions. This leads to a cascade of events aimed at restoring normal cell volume, a process known as Regulatory Volume Decrease (RVD). VRACs are also involved in other fundamental cellular processes such as apoptosis, cell migration, and proliferation.[1]





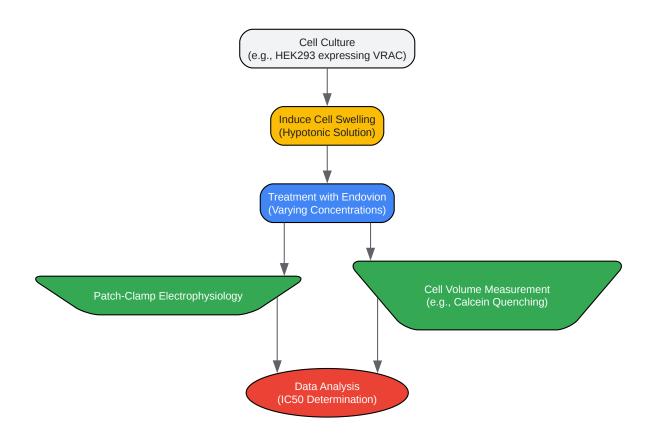
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Caption: VRAC signaling pathway and the inhibitory action of **Endovion**.

Experimental Workflow for Assessing VRAC Inhibition

The inhibitory effect of **Endovion** on VRAC can be assessed using various experimental techniques, primarily electrophysiology and cell volume measurements.





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Caption: Experimental workflow for evaluating VRAC inhibitors.

Conclusion

Endovion is a significant pharmacological tool for studying the physiological and pathophysiological roles of Volume Regulated Anion Channels. Its well-defined chemical structure and potent inhibitory activity make it a valuable lead compound for the development of novel therapeutics targeting conditions where VRAC function is dysregulated, such as cancer and cerebral edema. The proposed synthetic route provides a framework for its laboratory-scale production, enabling further investigation into its biological activities and therapeutic potential.



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- To cite this document: BenchChem. [Endovion: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680097#chemical-structure-and-synthesis-of-endovion]

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